

Homopiperazine: A Comprehensive Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: *Homopiperazine*

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Abstract

Homopiperazine, a seven-membered cyclic diamine, has been a molecule of interest for over a century, evolving from a laboratory curiosity to a pivotal building block in modern medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery, historical synthetic milestones, and physicochemical properties of **homopiperazine**. It details key experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates the primary synthetic routes through logical diagrams. Furthermore, this guide explores the role of the **homopiperazine** scaffold in drug development by examining the signaling pathways targeted by its derivatives, offering valuable insights for researchers in the pharmaceutical and chemical industries.

Introduction

Homopiperazine, systematically known as hexahydro-1,4-diazepine, is a heterocyclic organic compound with the molecular formula $C_5H_{12}N_2$. Its structure features a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. First reported in the late 19th century, **homopiperazine** has garnered significant attention for its versatile applications. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including drugs for cardiovascular diseases and central nervous system disorders.^[1] Its unique structural and chemical properties also lend

themselves to applications in materials science, such as the development of corrosion inhibitors and polymers.[\[1\]](#)[\[2\]](#)

Discovery and Historical Context

The first documented report of **homopiperazine**, then referred to as hexahydro-1,4-diazepine, appeared in the scientific literature in 1899.[\[3\]](#) However, it was the work of F. Poppeldorf and R.C. Myerly in 1961 that described a convenient and scalable industrial preparation, which significantly contributed to its wider availability and subsequent investigation.[\[3\]](#) Their novel synthesis involved the catalytic reductive cyclization of N-(2-cyanoethyl)ethylenediamine, a method that marked a significant milestone in the production of **homopiperazine**.[\[4\]](#)

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **homopiperazine** is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ N ₂	[5]
Molecular Weight	100.16 g/mol	[2][5]
CAS Number	505-66-8	[2][5]
Appearance	Colorless to pale yellow crystalline solid	[2]
Melting Point	38-42 °C	[2]
Boiling Point	169-170 °C	[2]
Density	~0.95 g/cm ³	[2]
pKa	11.02 ± 0.20	[6]
Solubility	Good solubility in water, ethanol, and other polar solvents. Sparingly soluble in chloroform and ethyl acetate.	[2][6]
¹ H NMR (CDCl ₃)	δ (ppm): 1.75 (quint, 2H), 2.78 (t, 4H), 2.89 (s, 2H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 48.0, 50.4, 30.7	
¹⁵ N NMR (MeNO ₂ ref)	δ (ppm): -344.6	[3]
Crystal Structure	Tetragonal, space group I-42d	[6]

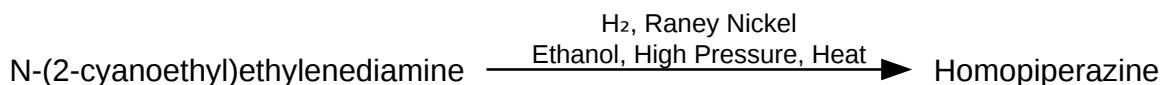
Key Synthetic Methodologies

Several synthetic routes to **homopiperazine** have been developed since its discovery. The following sections provide detailed experimental protocols for the most significant methods.

Poppeldorf and Myerly Industrial Synthesis (1961): Reductive Cyclization of N-(2-cyanoethyl)ethylenediamine

This landmark method provides a direct route to **homopiperazine**.

Reaction Scheme:



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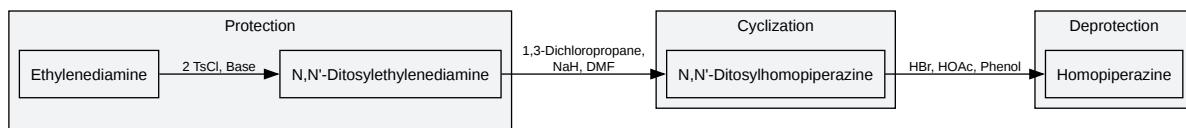
Figure 1: Poppeldorf and Myerly Synthesis.

Experimental Protocol:

- Reactants: N-(2-cyanoethyl)ethylenediamine, Raney Nickel catalyst, Ethanol (solvent), Hydrogen gas.
- Apparatus: A high-pressure autoclave.
- Procedure:
 - A solution of N-(2-cyanoethyl)ethylenediamine in ethanol is charged into a high-pressure autoclave containing a Raney nickel catalyst.
 - The autoclave is sealed and purged with hydrogen gas.
 - The reaction mixture is heated to a temperature in the range of 100-150°C and pressurized with hydrogen to 1000-1500 psi.
 - The reaction is allowed to proceed with agitation for several hours.
 - After cooling and venting the autoclave, the catalyst is removed by filtration.
 - The ethanol is removed by distillation, and the resulting crude **homopiperazine** is purified by fractional distillation under reduced pressure.
- Yield: Approximately 32-40%.^[4]

Synthesis from Ethylenediamine and 1,3-Dihalopropanes with Protecting Groups

This method involves the protection of the amine groups of ethylenediamine, followed by cyclization and deprotection. The use of a tosyl (Ts) protecting group is a common strategy.



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Figure 2: Synthesis via Tosyl Protection.

Experimental Protocol:

- Step 1: Synthesis of N,N'-Ditosylethylenediamine
 - Ethylenediamine is dissolved in an aqueous solution of sodium hydroxide.
 - p-Toluenesulfonyl chloride (2 equivalents) is added portion-wise while maintaining the temperature below 10°C.
 - The mixture is stirred for several hours, and the resulting precipitate of N,N'-ditosylethylenediamine is collected by filtration, washed with water, and dried.
- Step 2: Synthesis of N,N'-Ditosylhomopiperazine
 - N,N'-Ditosylethylenediamine is dissolved in anhydrous dimethylformamide (DMF).
 - Sodium hydride (2.2 equivalents) is added carefully in portions under a nitrogen atmosphere.

- The mixture is heated to approximately 100°C, and 1,3-dichloropropane (1.1 equivalents) is added dropwise.
- The reaction is maintained at this temperature for several hours until completion.
- The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield crude N,N'-ditosyl**homopiperazine**, which can be purified by recrystallization.

- Step 3: Detosylation to **Homopiperazine**
 - N,N'-Ditosyl**homopiperazine** is dissolved in a mixture of hydrobromic acid, acetic acid, and phenol.
 - The solution is heated at reflux for several hours.
 - After cooling, the mixture is made basic with a concentrated sodium hydroxide solution.
 - The product is extracted with an organic solvent, and the extracts are dried and concentrated.
 - Purification by distillation under reduced pressure yields pure **homopiperazine**.

Synthesis from 4-Piperidone Hydrochloride Hydrate

This multi-step synthesis offers an alternative route starting from a readily available cyclic ketone.



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Figure 3: Synthesis from 4-Piperidone.

Experimental Protocol:

- Step 1: N-Protection of 4-Piperidone

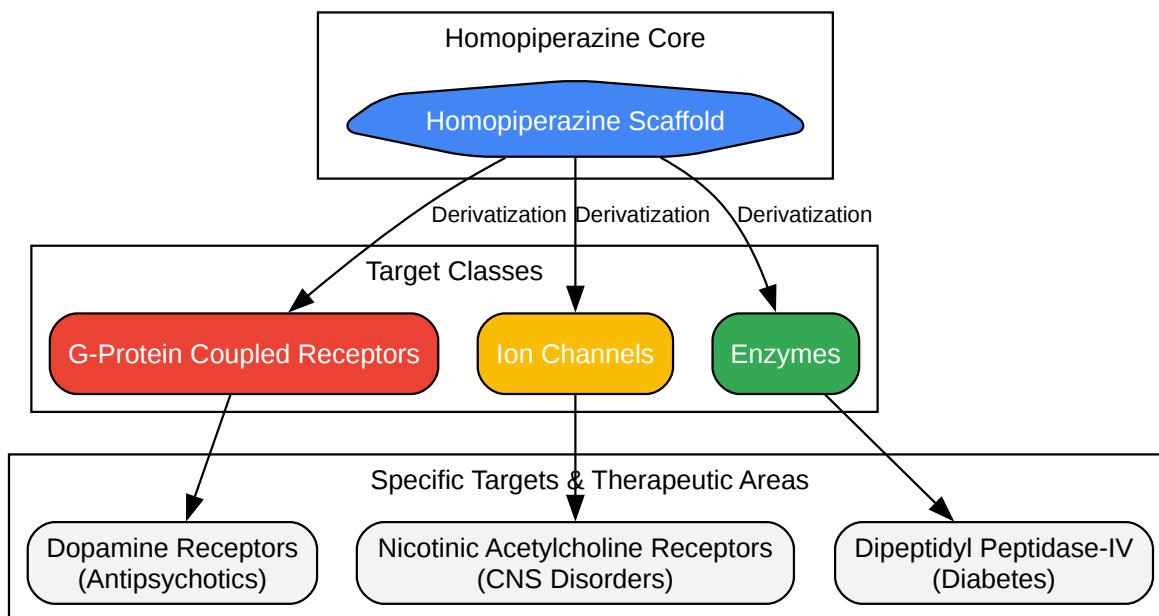
- 4-Piperidone hydrochloride hydrate is treated with a suitable amino-protecting agent, such as benzyl chloroformate or di-tert-butyl dicarbonate, in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., dichloromethane/water).
- The protected 4-piperidone is isolated by extraction and purified.
- Step 2: Oximation
 - The N-protected 4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as ethanol.
 - The reaction mixture is heated to reflux, and upon completion, the product oxime is isolated.
- Step 3: Beckmann Rearrangement
 - The N-protected 4-piperidone oxime is treated with a reagent that facilitates the Beckmann rearrangement, such as polyphosphoric acid or p-toluenesulfonyl chloride in pyridine.
 - The reaction yields the corresponding N-protected homopiperazin-5-one (a lactam).
- Step 4: Reduction of the Lactam
 - The N-protected homopiperazin-5-one is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent (e.g., THF).
 - The reaction is carefully quenched, and the N-protected **homopiperazine** is isolated.
- Step 5: Deprotection
 - The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final product, **homopiperazine**.

Role in Drug Discovery and Signaling Pathways

While **homopiperazine** itself is not typically a therapeutic agent, its rigid, yet conformationally flexible, seven-membered ring scaffold is a privileged structure in medicinal chemistry. The two

nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric groups to interact with biological targets.

Derivatives of **homopiperazine** have been investigated for their activity at a variety of receptors and ion channels. The diagram below illustrates some of the key signaling pathways targeted by **homopiperazine**-containing molecules.



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Figure 4: Signaling Pathways Targeted by **Homopiperazine** Derivatives.

- G-Protein Coupled Receptors (GPCRs): **Homopiperazine** derivatives have been synthesized as ligands for dopamine receptors, with potential applications as antipsychotic agents.^[7]
- Ion Channels: The **homopiperazine** moiety has been incorporated into molecules targeting neuronal nicotinic acetylcholine receptors, which are implicated in a variety of central nervous system disorders.^[7]

- Enzymes: A notable application of the **homopiperazine** scaffold is in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Conclusion

From its initial discovery in 1899 to its current status as a valuable building block in drug discovery and materials science, **homopiperazine** has had a rich and evolving history. The development of scalable synthetic methods has been crucial to unlocking its potential. The unique conformational properties and the presence of two modifiable nitrogen atoms make the **homopiperazine** scaffold a versatile platform for the design of novel molecules with tailored biological activities. As research continues, it is anticipated that new applications and more efficient synthetic methodologies for this important heterocyclic compound will continue to emerge, further solidifying its significance in the chemical and pharmaceutical sciences.

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